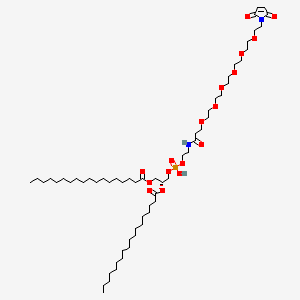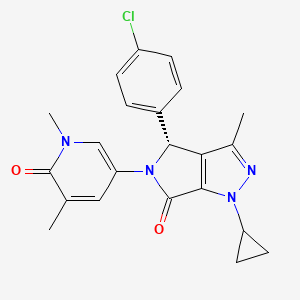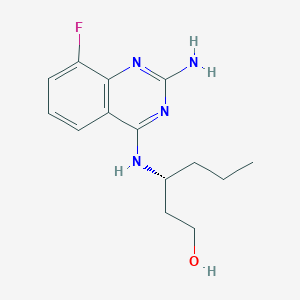![molecular formula C44H87ClNO8P B11933092 2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)
2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[エトキシ-[(2R)-3-ヘキサデカノイルオキシ-2-[(Z)-オクタデク-9-エノイル]オキシプロポキシ]ホスホリル]オキシエチル-トリメチルアザニウム;塩化物は、様々な官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
2-[エトキシ-[(2R)-3-ヘキサデカノイルオキシ-2-[(Z)-オクタデク-9-エノイル]オキシプロポキシ]ホスホリル]オキシエチル-トリメチルアザニウム;塩化物の合成は、複数の段階を伴います。
エステル化: 最初の段階では、ヘキサデカノイル酸とオクタデク-9-エノイル酸を、硫酸などの強酸触媒の存在下、エタノールなどの適切なアルコールでエステル化します。この反応は、通常、完全なエステル化を確実にするために還流条件下で行われます。
リン酸化: 次に、エステル化生成物をオキシ塩化リンと反応させて、ホスホリル基を導入します。この反応は、ホスホリル基の加水分解を防ぐために無水条件下で行われます。
四級化: 次に、リン酸化生成物をトリメチルアミンで四級化して、四級アンモニウム化合物を形成します。この段階は、通常、ジクロロメタンなどの有機溶媒中で行われます。
塩素化: 最後に、四級アンモニウム化合物を塩酸で処理して、塩化物イオンを導入し、最終生成物を生成します。
工業的製造方法
この化合物の工業的製造は、同様の段階を踏みますが、より大規模に行われます。反応は、高温、高圧、反応時間の精密な制御を伴う大型反応器中で行われ、高い収率と純度が確保されます。最終生成物は、結晶化、蒸留、クロマトグラフィーなどの技術を用いて精製されます。
化学反応解析
反応の種類
酸化: この化合物は、特に不飽和のオクタデク-9-エノイル基で酸化反応を起こす可能性があります。一般的な酸化剤には、過マンガン酸カリウムと四酸化オスミウムがあります。
還元: エステル基とホスホリル基で還元反応が起こる可能性があります。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: この化合物は、特に四級アンモニウム基で求核置換反応を起こす可能性があります。一般的な求核剤には、水酸化物イオンとアルコキシドイオンがあります。
一般的な試薬と条件
酸化: 穏やかな加熱条件下、水性媒体中の過マンガン酸カリウム。
還元: 還流条件下、無水エーテル中の水素化リチウムアルミニウム。
置換: 室温、水性媒体中の水酸化ナトリウム。
主な生成物
酸化: ジオールとカルボン酸の生成。
還元: アルコールとアミンの生成。
置換: ヒドロキシル化およびアルコキシ化生成物の生成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride involves multiple steps:
Esterification: The initial step involves the esterification of hexadecanoic acid and octadec-9-enoic acid with a suitable alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete esterification.
Phosphorylation: The esterified product is then reacted with phosphorus oxychloride to introduce the phosphoryl group. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl group.
Quaternization: The phosphorylated product is then subjected to quaternization with trimethylamine to form the quaternary ammonium compound. This step is typically carried out in an organic solvent such as dichloromethane.
Chlorination: Finally, the quaternary ammonium compound is treated with hydrochloric acid to introduce the chloride ion, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoyl group. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction reactions can occur at the ester and phosphoryl groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium group. Common nucleophiles include hydroxide ions and alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydroxide in an aqueous medium at room temperature.
Major Products
Oxidation: Formation of diols and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of hydroxylated and alkoxylated products.
科学的研究の応用
化学
化学分野では、この化合物は、両親媒性のため、界面活性剤や乳化剤として使用されます。また、他の複雑な有機分子の合成にも使用されます。
生物学
生物学分野では、この化合物は、脂質二重層と相互作用する能力により、細胞膜研究に使用されます。また、薬物送達用のリポソームの調製にも使用されます。
医学
医学分野では、この化合物は、特に特定の細胞や組織を標的とする薬物送達システムでの潜在的な用途について研究されています。また、抗菌特性についても研究されています。
産業
工業分野では、この化合物は、乳化特性により、化粧品やパーソナルケア製品の処方で使用されます。また、洗剤や洗浄剤の製造にも使用されます。
作用機序
この化合物は、主に脂質二重層と細胞膜との相互作用を通じてその効果を発揮します。両親媒性により、脂質二重層に組み込まれ、膜の流動性と透過性を変化させます。この特性は、薬物送達システムにおいて、標的細胞による治療薬の取り込みを促進するために利用されます。
類似化合物の比較
類似化合物
- 2-[エトキシ-[(2R)-3-ヘキサデカノイルオキシ-2-[(Z)-オクタデク-9-エノイル]オキシプロポキシ]ホスホリル]オキシエチル-ジメチルアザニウム;塩化物
- 2-[エトキシ-[(2R)-3-ヘキサデカノイルオキシ-2-[(Z)-オクタデク-9-エノイル]オキシプロポキシ]ホスホリル]オキシエチル-トリメチルアザニウム;臭化物
独自性
2-[エトキシ-[(2R)-3-ヘキサデカノイルオキシ-2-[(Z)-オクタデク-9-エノイル]オキシプロポキシ]ホスホリル]オキシエチル-トリメチルアザニウム;塩化物は、官能基のユニークな組み合わせにより、両親媒性を強化し、脂質二重層と特異的に相互作用するなどの独自の特性を備えています。このため、標的送達と膜との相互作用を必要とするアプリケーションで特に有用です。
類似化合物との比較
Similar Compounds
- 2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-dimethylazanium;chloride
- 2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;bromide
Uniqueness
The unique combination of functional groups in 2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride imparts distinct properties such as enhanced amphiphilicity and specific interactions with lipid bilayers. This makes it particularly useful in applications requiring targeted delivery and membrane interaction.
特性
分子式 |
C44H87ClNO8P |
|---|---|
分子量 |
824.6 g/mol |
IUPAC名 |
2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C44H87NO8P.ClH/c1-7-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,50-9-3)51-39-38-45(4,5)6)40-49-43(46)36-34-32-30-28-26-24-21-19-17-15-13-11-8-2;/h22-23,42H,7-21,24-41H2,1-6H3;1H/q+1;/p-1/b23-22-;/t42-,54?;/m1./s1 |
InChIキー |
SXRDCCSKGWBZFF-ISBKSCLYSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)
![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)
![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)


![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)

![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,21,23,26,28(40),30,32,35-heptadecaene](/img/structure/B11933069.png)



![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide](/img/structure/B11933081.png)

![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
